molecular formula C10H13NO4S2 B1676496 Meticrane CAS No. 1084-65-7

Meticrane

Katalognummer: B1676496
CAS-Nummer: 1084-65-7
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: FNQQBFNIYODEMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Meticrane is a diuretic medication primarily used to lower blood pressure. It has been marketed in Japan under the trade name Arresten. This compound works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, which leads to increased urine production and a reduction in blood pressure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Meticrane wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Sulfonamid-Derivate beteiligt sind. Das Herstellungsverfahren beinhaltet die Reaktion bestimmter Sulfonamid-Verbindungen unter kontrollierten Bedingungen, um this compound zu erzeugen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt, und detaillierte Informationen sind in öffentlichen Quellen nicht leicht zugänglich .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung der gleichen Prinzipien wie bei der Laborpräparation, jedoch optimiert für Effizienz und Ausbeute. Dies umfasst die Verwendung von hochreinen Reagenzien, kontrollierten Reaktionsumgebungen und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Arten von Reaktionen:

    Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

    Reduktion: Reduktionsreaktionen von this compound sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Sulfonamid-Gruppe.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfon-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Sulfonamid-Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Potential

Recent studies have explored meticrane's role in cancer therapy, particularly its synergistic effects when combined with other treatments. Notably:

  • Cell Viability and Proliferation : Research indicates that this compound alters cell viability and proliferation in leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines. However, it does not induce apoptosis in these cells .
  • Synergistic Effects with Epigenetic Inhibitors : this compound has shown additive or synergistic effects when used alongside epigenetic inhibitors such as DNMT1/5AC and HDACs/CUDC-101. This suggests that this compound may enhance the efficacy of existing cancer therapies .
  • Molecular Docking Studies : Molecular docking analyses have revealed significant binding affinities between this compound and various targets, including PD-L1, TIM-3, CD73, and HDACs. These findings indicate potential pathways through which this compound may exert its anti-cancer effects .
  • Compatibility with Immunotherapy : Although this compound was tested for compatibility with cytokine-induced killer (CIK) cell therapy, it showed no significant response to the cytotoxicity of these immune cells. This highlights the need for further exploration into its role in immunotherapy contexts .

Case Studies

Several studies have documented the applications of this compound in cancer research:

  • Study on Hematological Malignancies : In a study focused on leukemia and multiple myeloma, this compound's effects on cell lines were analyzed, demonstrating alterations in gene expression associated with non-cancer pathways but correlating favorably with survival-related genes .
  • Drug Repurposing : this compound has been identified as a candidate for drug repurposing strategies aimed at enhancing the effectiveness of established cancer treatments like anti-CTLA4 therapies. This approach leverages the existing safety profiles of non-oncology drugs to expedite clinical applications .

Data Table: Summary of Research Findings

Study FocusKey FindingsReferences
Cell ViabilityAltered viability in leukemia and liver cancer cells; no apoptosis observed ,
Synergistic EffectsEnhanced efficacy when combined with epigenetic inhibitors ,
Molecular DockingSignificant binding affinity with PD-L1, TIM-3, CD73, HDACs ,
Immunotherapy CompatibilityNo significant cytotoxic response observed with CIK cells ,

Wirkmechanismus

Meticrane exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of these ions in the urine, resulting in increased urine production and a reduction in blood volume and pressure. At the molecular level, this compound targets specific ion channels and transporters involved in sodium and chloride reabsorption .

Vergleich Mit ähnlichen Verbindungen

    Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action.

    Chlorthalidone: A diuretic with a longer duration of action compared to Meticrane.

    Indapamide: A diuretic with additional vasodilatory properties.

Uniqueness of this compound: this compound is unique in its specific inhibition of sodium and chloride reabsorption in the distal convoluted tubule, which makes it particularly effective in reducing blood pressure. Its chemical structure also allows for specific interactions with ion channels that are not observed with other diuretics .

Biologische Aktivität

Meticrane, a thiazide diuretic traditionally used for treating essential hypertension, has recently garnered attention for its potential anti-cancer properties. This article explores the biological activity of this compound, focusing on its effects in various cancer models, synergistic interactions with other therapeutic agents, and underlying molecular mechanisms.

Overview of this compound

  • Chemical Classification : Thiazide diuretic and sulphonamide derivative.
  • Mechanism of Action : Primarily inhibits sodium and chloride reabsorption in the distal convoluted tubule of the kidneys, leading to increased urine output and decreased blood pressure .

Anti-Cancer Potential

Recent studies have highlighted this compound's unexpected role in cancer therapy. Notably, it has been shown to enhance the efficacy of immune checkpoint inhibitors such as anti-CTLA4 in murine models .

Key Findings from Research Studies

  • Cell Viability and Proliferation :
    • This compound significantly reduced cell viability in leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines without inducing apoptosis .
  • Synergistic Effects with Epigenetic Inhibitors :
    • The compound demonstrated additive/synergistic effects when combined with epigenetic inhibitors such as DNMT1/5AC and HDACs/CUDC-101 .
  • Gene Expression Modulation :
    • A genome-wide transcriptional analysis revealed that this compound alters the expression of genes associated with non-cancer pathways, correlating positively with survival-related genes in cancer patients .
  • Molecular Docking Studies :
    • Molecular docking analyses indicated that this compound has considerable binding affinity to several targets including PD-L1, TIM-3, CD73, and HDACs, suggesting multiple pathways through which it may exert its effects .

Case Study 1: this compound in Combination Therapy

A study investigated the combination of this compound with anti-CTLA4 therapy in a murine model of mesothelioma. The results showed that co-treatment significantly enhanced the anti-tumor efficacy compared to either treatment alone. This highlights this compound's potential as a repurposed drug in immunotherapy settings .

Case Study 2: Gene Expression Analysis

In another study focusing on hematological malignancies, this compound's treatment led to distinct patterns of gene expression changes that were favorable for patient survival outcomes. The overlapping analysis of differentially expressed genes with prognostic genes from TCGA data indicated potential benefits for patients receiving this compound as part of their treatment regimen .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
Cell Viability ReductionSignificant decrease in leukemia and liver cancer cell lines
Synergistic EffectsEnhanced efficacy with DNMT1/5AC and HDAC inhibitors
Gene Expression ChangesModulation correlating with survival genes
Molecular TargetsPD-L1, TIM-3, CD73 binding affinities

Eigenschaften

IUPAC Name

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQBFNIYODEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045346
Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-65-7
Record name Arresten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meticrane [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meticrane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meticrane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meticrane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METICRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meticrane
Reactant of Route 2
Meticrane
Reactant of Route 3
Meticrane
Reactant of Route 4
Meticrane
Reactant of Route 5
Meticrane
Reactant of Route 6
Meticrane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.